molecular formula C21H23NO3 B4119845 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B4119845
M. Wt: 337.4 g/mol
InChI Key: JLGHIILUKOZHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that belongs to the family of indolinones. It is a potent and selective inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in various cancers and has been implicated in the development and progression of cancer. 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models of cancer. 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its potent and selective inhibition of PKC, which allows for the study of PKC signaling pathways in various cellular processes. Additionally, 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit potent anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer therapies. However, 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments, including its low solubility in water and its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the study of 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, including the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one and its downstream signaling pathways. Furthermore, the potential therapeutic applications of 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored in preclinical and clinical studies. Finally, the development of novel derivatives of 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one with improved pharmacological properties may lead to the development of more effective therapies for various diseases.

Scientific Research Applications

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-20(2,3)18(23)13-21(25)16-11-7-8-12-17(16)22(19(21)24)14-15-9-5-4-6-10-15/h4-12,25H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHIILUKOZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(3,3-dimethyl-2-oxobutyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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